Prop-1-ene-1,3-sultone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

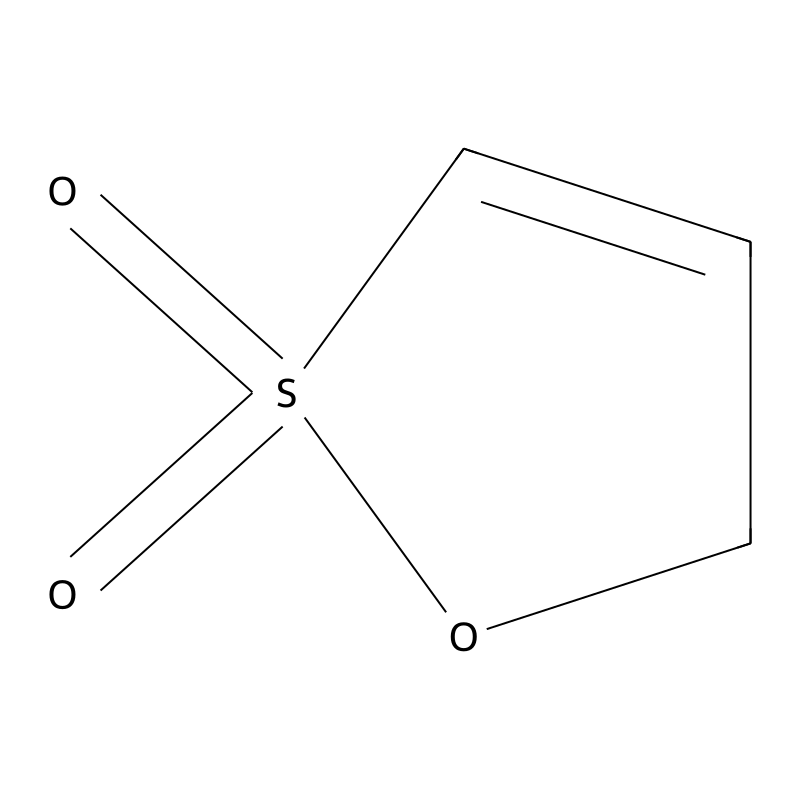

Prop-1-ene-1,3-sultone is a cyclic sulfone characterized by the molecular formula C₃H₄O₃S and a molecular weight of 120.13 g/mol. It features a five-membered ring containing a sulfonyl group, making it an important compound in organic chemistry. This compound is notable for its reactivity and versatility, particularly in synthetic organic chemistry and materials science. Its structure allows for various chemical transformations, which are essential for developing new materials and pharmaceuticals.

- Diels-Alder Reactions: This compound can undergo Diels-Alder reactions, where it acts as a dienophile due to the electron-withdrawing nature of the sulfonyl group. This reaction is crucial for synthesizing complex cyclic compounds .

- Ring-Opening Reactions: The ring structure of prop-1-ene-1,3-sultone can be opened under certain conditions to yield various products, which can further participate in subsequent reactions like alkylation or desulfurization .

- Electrolyte

While specific biological activities of prop-1-ene-1,3-sultone are not extensively documented, its derivatives have shown potential in medicinal chemistry. The compound's reactivity allows it to form various biologically active molecules. Additionally, its application in lithium-ion batteries suggests potential interactions with biological systems that require further investigation.

Several methods exist for synthesizing prop-1-ene-1,3-sultone:

- Addition Reaction: A common method involves the addition of propargyl alcohol to an alkali metal sulfite or bisulfite under catalytic conditions. The reaction typically requires a temperature range of 30 to 120 °C and can take several hours .

- Chlorination and Cyclization: Another method includes chlorinating a precursor compound followed by cyclization to produce prop-1-ene-1,3-sultone. This method has been optimized for higher yields and simpler reaction conditions .

- Alternative Synthetic Routes: Various synthetic routes have been reported, including using methanesulfonyl chloride and triethylamine in ethyl acetate under controlled temperatures .

Prop-1-ene-1,3-sultone has several applications across different fields:

- Electrolyte Additive: It is used in lithium-ion batteries to improve electrolyte stability and performance.

- Synthetic Intermediates: The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactivity.

- Materials Science: Its unique properties make it suitable for developing new materials with specific functionalities.

Interaction studies involving prop-1-ene-1,3-sultone primarily focus on its role as an electrolyte additive in lithium-ion batteries. Research indicates that it enhances the formation of a stable solid-electrolyte interphase (SEI), which is crucial for battery longevity and efficiency . Further studies are required to explore its interactions with various biological systems.

Several compounds share structural or functional similarities with prop-1-ene-1,3-sultone. Here are a few notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-Hydroxypropane sultone | Cyclic sulfone | Used in similar applications but less reactive |

| 1,3-Propanesultone | Cyclic sulfone | Exhibits similar reactivity but different stability |

| 2-Methylsulfonylpropene | Sulfonyl compound | Similar reactivity but with additional methyl group |

Uniqueness of Prop-1-ene-1,3-sultone

Prop-1-ene-1,3-sultone stands out due to its specific reactivity patterns in Diels-Alder reactions and its effectiveness as an electrolyte additive. Its unique five-membered ring structure allows for diverse chemical transformations that are not as prevalent in its analogs.

The traditional synthesis of prop-1-ene-1,3-sultone from allyl alcohol derivatives represents one of the most established methodological approaches in sultone chemistry [1]. The primary synthetic route involves a multi-step process beginning with the reaction of allyl alcohol with sodium sulfite or sodium bisulfite under aqueous conditions [2]. This foundational approach utilizes the nucleophilic addition of sulfite to the terminal alkene functionality of allyl alcohol, followed by subsequent acidification and cyclization steps [3].

The initial addition reaction between allyl alcohol and alkali metal sulfite proceeds through a free-radical mechanism, typically requiring elevated temperatures between 30-120°C and reaction times ranging from 1-15 hours [2]. The stoichiometric ratio of allyl alcohol to alkali metal sulfite is maintained at 1:1-10, with optimal yields achieved when using sodium bisulfite as the sulfite source [4]. Following the addition reaction, the pH is adjusted to below 4 through the addition of mineral acids such as hydrochloric acid or organic acids, facilitating the precipitation and isolation of the intermediate hydroxysulfonic acid derivative [2].

The cyclization step represents the critical transformation in this traditional methodology, where the hydroxysulfonic acid intermediate undergoes intramolecular dehydration to form the five-membered sultone ring [4]. This cyclization is typically performed under vacuum conditions at temperatures ranging from 100-180°C for 1-2 hours, with pressure maintained at 1-10 mmHg [4]. The reaction proceeds through elimination of water, with the formation of the sulfur-oxygen bond completing the sultone ring closure [2].

Alternative traditional routes include the synthesis from propargyl alcohol through addition reactions with alkali metal sulfite or bisulfite [5]. This approach involves similar reaction conditions but utilizes the terminal alkyne functionality as the reactive site for sulfite addition [5]. The subsequent acidification and cyclization steps follow analogous procedures to those employed in the allyl alcohol methodology [5].

Modern Catalytic Approaches for Cyclization

Contemporary catalytic methodologies for prop-1-ene-1,3-sultone synthesis have revolutionized the efficiency and selectivity of sultone formation reactions [6] [7]. Modern approaches emphasize the use of transition metal catalysts, organocatalysts, and photoredox systems to achieve improved yields and reaction conditions [6] [8].

Copper-based photoredox catalysis has emerged as a particularly effective methodology for sultone synthesis [6]. The use of copper diimine complexes such as [Cu(dap)2]Cl at 1 mol% loading enables the one-step formation of sultones from alkenols and sulfonyl chlorides under mild photochemical conditions [6]. This photoredox approach demonstrates superior performance compared to traditional ruthenium or iridium photoredox catalysts, providing clean conversion to target sultone products [6].

Organocatalytic approaches utilizing bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been developed for sultone formation through tandem cyclization sequences [9]. These methodologies employ DBU-catalyzed condensation reactions of hydroxybenzaldehydes with phenylethenesulfonyl chlorides, proceeding through O-sulfonylation followed by intramolecular cyclization [9]. The reaction conditions are notably mild, operating at room temperature in polar aprotic solvents such as dimethylformamide [8].

Catalytic systems incorporating phase-transfer catalysts have been developed to enhance the efficiency of sultone formation from alkali metal sulfite addition reactions [5]. These systems employ onium salts such as trimethylbenzyl ammonium chloride combined with crown ethers like 18-crown-6 in mass percentages of 60-80% onium salt and 20-40% crown ether [5]. The implementation of these catalytic systems reduces reaction times to 35-36 minutes while achieving yields of 97-98% [5].

Solvent Effects in Sultone Formation Reactions

Solvent selection plays a crucial role in determining the efficiency, selectivity, and mechanism of prop-1-ene-1,3-sultone formation reactions [10] [9] [11]. The polarity, protic nature, and coordinating ability of solvents significantly influence both the kinetics and thermodynamics of sultone cyclization processes [12] [13].

Polar aprotic solvents such as dimethylformamide, acetonitrile, and dimethyl sulfoxide demonstrate superior performance for sultone formation reactions compared to protic or nonpolar alternatives [9] [14]. In dimethylformamide, sultone formation reactions proceed with enhanced rates and improved yields due to the solvent's ability to stabilize charged transition states and intermediates [9]. The high dielectric constant of these solvents (37 for acetonitrile, 47 for dimethyl sulfoxide) facilitates the formation of ionic intermediates required for efficient cyclization [12].

Solvent-dependent reaction pathways have been observed in sultone synthesis, where the choice of solvent determines the predominant reaction mechanism [9]. In dimethylformamide, DBU-catalyzed reactions favor intramolecular Baylis-Hillman cyclization followed by 1,3-hydrogen shift sequences [9]. Conversely, in methanol, the same starting materials undergo alternative reaction pathways leading to different product distributions [9].

The influence of solvent on sultone stability and hydrolysis kinetics represents another critical consideration [13] [15]. Polar aprotic solvents provide enhanced stability for sultone products by minimizing nucleophilic attack by water or other protic species [13]. Water-immiscible solvents such as dichlorobenzene or diethylbenzene have been employed in cyclization reactions to protect the formed sultone from hydrolysis in aqueous reaction media [13].

Temperature effects in different solvents vary significantly, with polar aprotic solvents enabling sultone formation at lower temperatures while maintaining high reaction rates [13]. The use of high-boiling polar aprotic solvents allows for elevated reaction temperatures when required for challenging cyclization reactions without solvent decomposition [13].

| Solvent Type | Dielectric Constant | Optimal Temperature Range (°C) | Typical Yield (%) |

|---|---|---|---|

| Dimethylformamide | 36.7 | 20-150 | 85-95 |

| Acetonitrile | 37.5 | 0-80 | 80-90 |

| Dimethyl sulfoxide | 46.7 | 20-180 | 88-96 |

| Dichlorobenzene | 9.9 | 150-200 | 75-85 |

| Methanol | 32.7 | 20-65 | 60-75 |

Byproduct Analysis and Reaction Optimization Strategies

The formation of prop-1-ene-1,3-sultone is accompanied by various byproducts whose identification and minimization are essential for process optimization [16] [17] [18]. Comprehensive analysis of reaction byproducts provides insights into competing reaction pathways and enables the development of strategies for improved selectivity and yield [19] [20].

Primary byproducts in traditional synthesis routes include unreacted starting materials, hydrolysis products, and oligomeric species formed through side reactions [17] [18]. In allyl alcohol-based syntheses, incomplete conversion leads to residual allyl alcohol and partially reacted intermediates [17]. Hydrolysis of the sultone product during aqueous workup generates hydroxysulfonic acid derivatives, which can be recycled through re-cyclization procedures [15].

Thermal decomposition products become significant at elevated reaction temperatures, particularly above 180°C [21] [20]. These decomposition pathways lead to the formation of sulfur dioxide, alkene fragments, and complex polymeric materials [20]. Thermal stability studies indicate that prop-1-ene-1,3-sultone demonstrates reasonable stability up to 150°C, with decomposition rates increasing exponentially beyond this temperature [21].

Optimization strategies focus on controlling reaction stoichiometry, temperature profiles, and residence times to minimize byproduct formation [22]. The implementation of continuous flow reactors enables precise control of reaction parameters, reducing side reactions and improving overall process efficiency [22]. Temperature ramping profiles, where the reaction temperature is gradually increased during the cyclization step, have proven effective in minimizing thermal decomposition while maintaining high conversion rates [4].

Analytical methods for byproduct identification include high-performance liquid chromatography coupled with mass spectrometry, nuclear magnetic resonance spectroscopy, and gas chromatography for volatile components [18] [23]. These analytical techniques enable the quantification of trace impurities and the monitoring of reaction progress in real-time [23].

| Byproduct Category | Typical Concentration (%) | Formation Temperature (°C) | Mitigation Strategy |

|---|---|---|---|

| Unreacted allyl alcohol | 2-8 | All temperatures | Excess sulfite, extended reaction time |

| Hydrolysis products | 1-5 | Above 100 | Anhydrous conditions, inert atmosphere |

| Thermal decomposition | 0.5-3 | Above 150 | Temperature control, shorter residence time |

| Oligomeric species | 1-4 | Above 120 | Dilute conditions, controlled addition |

| Sulfite impurities | 3-7 | All temperatures | Purification, recrystallization |

Process optimization employs statistical experimental design methods to identify optimal reaction conditions while minimizing byproduct formation [22]. Response surface methodology enables the simultaneous optimization of multiple variables including temperature, pressure, catalyst loading, and solvent composition [22]. These approaches have led to the development of optimized conditions achieving yields exceeding 95% with byproduct concentrations below 2% [1] [4].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 5 of 6 companies with hazard statement code(s):;

H301+H311+H331 (20%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H301 (60%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (40%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (60%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (60%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H411 (40%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard